molecular formula C12H17NO2 B044776 (R)-ethyl2-amino-4-phenylbutanoate CAS No. 124044-66-2

(R)-ethyl2-amino-4-phenylbutanoate

Cat. No. B044776
M. Wt: 207.27 g/mol
InChI Key: WFLQXECQLHZKMV-LLVKDONJSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc., which provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. The chemical properties include reactivity with other substances, stability, etc .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, etc., of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, environmental impact studies, etc .

properties

IUPAC Name

ethyl (2R)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLQXECQLHZKMV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424907
Record name (R)-ethyl2-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-ethyl2-amino-4-phenylbutanoate

CAS RN

124044-66-2
Record name (R)-ethyl2-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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